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Compound of Interest

Compound Name:
1-(Isopropylsulfonyl)-2-

nitrobenzene

Cat. No.: B1314106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Penicillamine Disulfide (C₁₀H₂₀N₂O₄S₂)

Introduction: This technical guide provides a comprehensive overview of D-penicillamine

disulfide, a key metabolite of the chelating agent and disease-modifying antirheumatic drug

(DMARD), D-penicillamine. While the initially specified molecular formula C₉H₁₁NO₄S is not

readily identifiable as a common compound in the scientific literature, the context of drug

development and related chemical structures strongly points to interest in penicillamine and its

derivatives. D-penicillamine disulfide is formed from two molecules of D-penicillamine linked by

a disulfide bond and plays a significant role in the pharmacokinetics and mechanism of action

of its parent drug.[1][2] This document details its chemical properties, analytical methodologies,

relevant quantitative data, and biological significance to support advanced research and

development activities.

IUPAC Name and Chemical Properties
The IUPAC name for D-penicillamine disulfide is (2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-

methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid.[1] It is an organic disulfide composed of

two D-penicillamine units.[1]
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Property Value Reference

Molecular Formula C₁₀H₂₀N₂O₄S₂ [1][3]

Molecular Weight 296.41 g/mol [3]

CAS Number 20902-45-8

Appearance White powder or crystals

Melting Point 204 °C (decomposes)

Synonyms

3,3′-Dithiobis(2-amino-3-

methylbutanoic acid), S,S′-

Bi(D-penicillamine), 3,3′-Dithio-

D-valine

[1]

Experimental Protocols
The accurate quantification of D-penicillamine and its disulfides in biological matrices is crucial

for pharmacokinetic and pharmacodynamic studies. Due to the instability of the free thiol group

of penicillamine, specific analytical methods are required.[4]

2.1. Analysis of Penicillamine Disulfides by High-Performance Liquid Chromatography (HPLC)

A prevalent method for the analysis of penicillamine disulfides is high-performance liquid

chromatography (HPLC), often coupled with electrochemical detection.[4][5]

Principle: This method separates penicillamine, penicillamine disulfide, and mixed disulfides

based on their physicochemical properties as they pass through a chromatography column.

Electrochemical detectors, particularly those with dual-electrode (Au/Hg) systems, allow for

the direct assay of disulfides.[4]

Sample Preparation (Plasma):

Collect blood samples from subjects undergoing penicillamine therapy.

Centrifuge to separate plasma.
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To prevent auto-oxidation of free penicillamine, samples should be processed promptly or

stabilized.

Protein precipitation is typically performed using an acid like perchloric acid, followed by

centrifugation.

The resulting supernatant can be directly injected into the HPLC system or after a

derivatization step, depending on the specific protocol.

Chromatographic Conditions (Example):

Column: Reversed-phase C18 column (e.g., 3.9-mm × 30-cm; 10-µm packing L1).[6]

Mobile Phase: An aqueous buffer containing an ion-pairing agent, with pH adjusted (e.g.,

to 3.0 with phosphoric acid).[6]

Flow Rate: Typically around 1.6 mL/min.[6]

Detection: UV detector at 210 nm or an electrochemical detector.[6]

System Suitability: Resolution between penicillamine and penicillamine disulfide should be

at least 3.0.[6]

2.2. Gas Chromatography (GC)

Gas chromatography with a flame ionization detector is another technique used for the analysis

of penicillamine disulfides.[5]

Principle: This method involves the derivatization of the non-volatile amino acids into volatile

compounds that can be separated and detected by GC.

Derivatization: Silylation is a common derivatization technique for compounds like

penicillamine disulfide, making them suitable for GC analysis.[7]

2.3. Kinetic Spectrophotometric Method

A kinetic spectrophotometric method has been developed for the quantitative estimation of D-

penicillamine, which can be adapted for related compounds.[8]
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Principle: This method is based on the inhibitory effect of D-penicillamine on the mercury(II)-

catalyzed substitution reaction between hexacyanoruthenate(II) and pyrazine. The change in

absorbance over time is measured to determine the concentration of the inhibitor.[8]

Reaction Conditions: The reaction is typically carried out under optimized conditions of

temperature (45.0 ± 0.1 °C), pH (4.0 ± 0.02), and concentrations of reactants and catalyst.[8]

Measurement: The kinetics are followed by monitoring the absorbance of the product,

[Ru(CN)₅Pz]³⁻, at its maximum absorbance wavelength (370 nm).[8]

Quantitative Data
Pharmacokinetic studies have provided quantitative data on the concentrations of penicillamine

and its disulfides in biological fluids.

Table 1: Pharmacokinetic Parameters of Penicillamine and its Disulfides in Plasma
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Parameter Value Notes Reference

Free Penicillamine

Concentration
4 - 20 µM

Varies with dosage

and time of

administration in

patients on

established regimens.

[5]

Disulfide

Concentration

3 to 4 times higher

than free penicillamine

This includes

penicillamine disulfide

and mixed disulfides.

[5]

Protein Binding > 80%

A significant portion is

bound to plasma

proteins, particularly

albumin.

[4][9]

Time to Peak Plasma

Concentration
1 to 3 hours

Following oral

administration.
[4]

Intestinal Absorption 40% to 70%

Incomplete and shows

wide interindividual

variation. Reduced by

food and iron.

[4]

Signaling Pathways and Biological Role
The biological activity of D-penicillamine is intrinsically linked to the reactivity of its thiol group,

leading to the formation of penicillamine disulfide and mixed disulfides. These reactions are

central to its therapeutic effects.

4.1. Disulfide Exchange Reactions

D-penicillamine participates in sulfhydryl-disulfide exchange reactions. This is the basis for its

use in cystinuria, where it reacts with cystine to form a more soluble mixed disulfide of

penicillamine and cysteine, thereby preventing the formation of cystine kidney stones.[10][11]
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Disulfide Exchange in Cystinuria
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Caption: Disulfide exchange mechanism of D-penicillamine in the treatment of cystinuria.

4.2. Chelation of Heavy Metals

D-penicillamine is a chelating agent, a property primarily attributed to its amino and mercapto

groups.[7] It is used in the treatment of Wilson's disease to chelate excess copper, facilitating

its urinary excretion.[9][10] While penicillamine disulfide itself is not the primary chelating agent,

the equilibrium between the free thiol and the disulfide form is critical to the drug's overall

disposition and availability for chelation.
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Copper Chelation in Wilson's Disease
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Caption: Mechanism of copper chelation by D-penicillamine.

4.3. Metabolic Pathway of D-Penicillamine

Following oral administration, D-penicillamine is metabolized into several forms. The formation

of penicillamine disulfide and mixed disulfides with endogenous thiols like cysteine and

glutathione is a major metabolic route.[2] A smaller fraction is metabolized to S-methyl-D-

penicillamine.[4]
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Metabolic Fate of D-Penicillamine
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Caption: Overview of the metabolic pathways of D-penicillamine.

Conclusion
D-penicillamine disulfide is a critical molecule in understanding the pharmacology of D-

penicillamine. Its formation through disulfide exchange reactions is central to the therapeutic

mechanisms of its parent drug in conditions like cystinuria and rheumatoid arthritis. For

professionals in drug development, a thorough understanding of the analytical methods to

quantify penicillamine and its disulfides, as well as the pharmacokinetics of these species, is

essential for designing effective and safe therapeutic regimens. The interplay between the free

thiol form of penicillamine and its various disulfide metabolites, including D-penicillamine

disulfide, governs the drug's efficacy and disposition in the body.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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